N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-28(25,18-6-7-19-20(16-18)27-15-14-26-19)21-8-9-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-7,16,21H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYPZGKBARKGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach involves the reaction of 4-phenylpiperazine with an appropriate benzodioxine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization using a mixture of solvents such as dichloromethane (DCM) and methanol .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
Chemical Properties and Structure
This compound has a complex structure characterized by a benzodioxine core with a sulfonamide functional group. The molecular formula is with a molecular weight of approximately 335.4 g/mol . The presence of the piperazine ring contributes to its pharmacological activity, making it a subject of interest in medicinal chemistry.
Pharmacological Applications
1. Enzyme Inhibition
Recent studies have shown that derivatives of this compound exhibit inhibitory activity against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 diabetes mellitus and Alzheimer's disease, respectively. For instance, a study synthesized new sulfonamides based on the benzodioxine structure and evaluated their enzyme inhibitory potential, demonstrating promising results for therapeutic applications in diabetes and neurodegenerative disorders .
2. Anticancer Activity
The compound's structure allows for interaction with various biological targets, including protein kinases. Research indicates that sulfonamides can modulate the activity of serum and glucocorticosteroid regulated kinases (SGK), which are involved in cancer progression and inflammation . The ability to regulate these pathways positions N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a potential candidate for anticancer therapies.
3. Antimicrobial Properties
Sulfonamide derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown significant antibacterial and antifungal activities in various assays. A study highlighted that certain derivatives exhibited strong activity against Gram-positive bacteria and fungi .
Case Study 1: Enzyme Inhibition
A recent study synthesized several sulfonamides based on the benzodioxine framework and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that some derivatives showed IC50 values comparable to standard inhibitors used in clinical settings for diabetes management .
Case Study 2: Anticancer Research
In another investigation focused on cancer therapy, compounds derived from this compound were tested against various cancer cell lines. The findings demonstrated significant cytotoxic effects, suggesting that these compounds could be developed into effective anticancer agents .
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents and their implications:
Physicochemical Properties
- Solubility : Sulfonamide groups generally improve aqueous solubility, but bulky substituents (e.g., benzothiophene) may reduce it.
- Metabolic Stability : Fluorine and methoxy groups (e.g., in WB 4101) slow oxidative metabolism, extending half-life .
- Molecular Weight : Analogs range from 385.87 to 487.55 Da. Higher weights (>500 Da) may limit oral bioavailability.
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure featuring a benzodioxine core and a piperazine moiety. The molecular formula is , with a molecular weight of approximately 356.46 g/mol. The presence of the sulfonamide group enhances its biological activity, particularly in enzyme inhibition and receptor interactions.
1. Antidepressant and Anxiolytic Properties
Compounds containing the phenylpiperazine structure are known for their antidepressant and anxiolytic effects. Studies indicate that derivatives of phenylpiperazine can function as serotonin receptor modulators, which are crucial in treating mood disorders. The incorporation of the benzodioxine moiety may enhance these effects by improving binding affinity to serotonin receptors .
2. Anticonvulsant Activity
Recent research has shown that derivatives similar to this compound exhibit anticonvulsant properties. In animal models, these compounds have been tested for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results suggest that the presence of the piperazine ring is essential for anticonvulsant activity, as it influences the interaction with neuronal sodium channels .
3. Anti-inflammatory Effects
The compound has shown promise as a cyclooxygenase (COX) inhibitor in various studies. COX enzymes are critical in the inflammatory response, and inhibiting them can lead to reduced inflammation and pain relief. The sulfonamide group may contribute to this activity by enhancing solubility and bioavailability .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Essential for receptor binding and anticonvulsant activity |
| Benzodioxine Core | Enhances binding affinity to serotonin receptors |
| Sulfonamide Group | Increases solubility; contributes to anti-inflammatory effects |
Case Study 1: Antidepressant Efficacy
A study evaluated various phenylpiperazine derivatives for their antidepressant effects using forced swim tests in rodents. The results indicated that compounds similar to this compound significantly reduced immobility time compared to controls, suggesting potent antidepressant activity .
Case Study 2: Anticonvulsant Screening
In a series of experiments assessing anticonvulsant properties, several analogs were tested against MES-induced seizures. Compounds showed varying degrees of protection, with some demonstrating efficacy comparable to established anticonvulsants like phenytoin. This highlights the potential for developing new therapeutic agents based on this compound's structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
